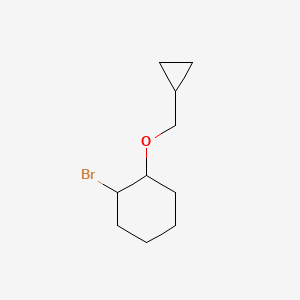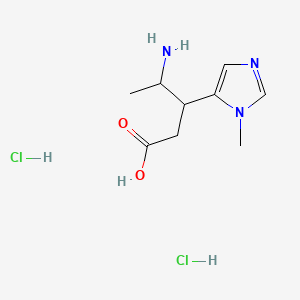
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine is a chlorinated pyrimidine derivative with the molecular formula C6H4Cl4N2. This compound is known for its significant role in various chemical reactions and applications, particularly in the fields of organic synthesis and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes reacting barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylaniline. The resulting intermediate is then further chlorinated using phosphorus pentachloride (PCl5) or a combination of phosphorus trichloride (PCl3) and chlorine (Cl2) at temperatures ranging from 20°C to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
化学反应分析
Types of Reactions
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
科学研究应用
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: A closely related compound with similar chemical properties but lacking the 2-chloroethyl group.
2,4,5-Trichloropyrimidine: Another chlorinated pyrimidine derivative with different substitution patterns on the pyrimidine ring.
Uniqueness
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where other chlorinated pyrimidines may not be as effective .
属性
分子式 |
C6H4Cl4N2 |
|---|---|
分子量 |
245.9 g/mol |
IUPAC 名称 |
2,4,6-trichloro-5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H4Cl4N2/c7-2-1-3-4(8)11-6(10)12-5(3)9/h1-2H2 |
InChI 键 |
HXIRAOQURHWMLX-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)C1=C(N=C(N=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
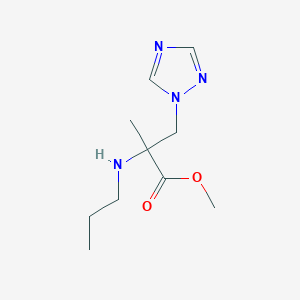

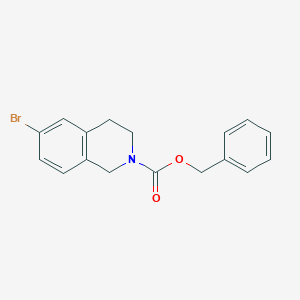

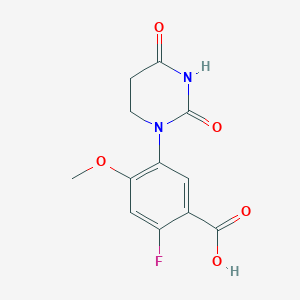
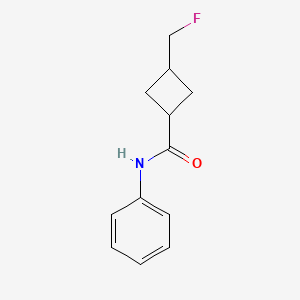

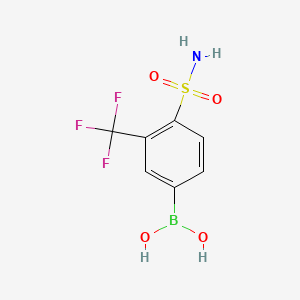
![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)

